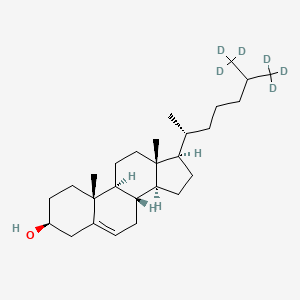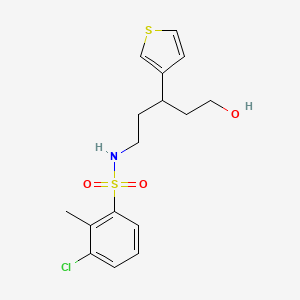
Cholesterol-26,26,26,27,27,27-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesterol-26,26,26,27,27,27-d6 is a deuterated form of cholesterol, where six hydrogen atoms are replaced by deuterium atoms at specific positions. This compound is often used as an internal standard in mass spectrometry due to its stable isotopic nature. The molecular formula of this compound is C27D6H40O, and it has a molecular weight of 392.69 g/mol .
Mechanism of Action
Target of Action
Cholesterol-d6, also known as Cholest-5-en-26,26,26,27,27,27-d6-3-ol , is a labelled analogue of cholesterol . Cholesterol is the principal sterol of higher animals and is found in all body tissues, especially in the brain, spinal cord, and in animal fats or oils . It is the main constituent of gallstones .
Mode of Action
The mode of action of Cholesterol-d6 is similar to that of cholesterol, given that it is a labelled analogue of cholesterol . Cholesterol plays a crucial role in maintaining the integrity and fluidity of cell membranes. It is also a precursor for the synthesis of steroid hormones, bile acids, and vitamin D .
Biochemical Pathways
Cholesterol-d6, like cholesterol, is involved in various metabolic pathways. It is a key component of lipid rafts and plays a significant role in the cholesterol homeostasis pathway . Cholesterol homeostasis in humans is regulated by well-balanced mechanisms of intestinal uptake, endogenous synthesis, transport in lipoprotein particles, and biliary excretion .
Result of Action
The molecular and cellular effects of Cholesterol-d6’s action would be expected to mirror those of cholesterol, given its structural similarity. Cholesterol is essential for the structure and function of invaginated caveolae and clathrin-coated pits, including caveola-dependent and clathrin-dependent endocytosis. The role of cholesterol in such processes is the reason for the elaboration of extensive “rafts” in the endocytic pathway .
Biochemical Analysis
Biochemical Properties
Cholesterol-d6 interacts with various enzymes, proteins, and biomolecules in the body. It is accepted by cellular enzymes from different biological species, including Brevibacterium, yeast, rat, and human . These enzymes include cholesterol oxidases, hydroxylases, and acyl transferases that generate the expected metabolites . The interactions of Cholesterol-d6 with these enzymes are crucial for its role in biochemical reactions.
Cellular Effects
Cholesterol-d6, like cholesterol, plays a significant role in various cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . The presence of Cholesterol-d6 in the cell can affect the fluidity and permeability of the cell membrane, similar to cholesterol .
Molecular Mechanism
The molecular mechanism of Cholesterol-d6 is similar to that of cholesterol. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanisms may vary depending on the specific cellular context and the presence of other biomolecules.
Metabolic Pathways
Cholesterol-d6 is involved in the same metabolic pathways as cholesterol. These pathways are regulated by well-balanced mechanisms of intestinal uptake, endogenous synthesis, transport in lipoprotein particles, and biliary excretion . Any enzymes or cofactors that interact with cholesterol would also interact with Cholesterol-d6.
Transport and Distribution
Cholesterol-d6, like cholesterol, is transported and distributed within cells and tissues. It is predominantly localized to cell membranes, where it interacts with the adjacent lipids to regulate rigidity, fluidity, and permeability of the bilayer .
Subcellular Localization
The subcellular localization of Cholesterol-d6 is similar to that of cholesterol. It is highly enriched in the plasma membrane and also found in the endoplasmic reticulum and mitochondria . The presence of Cholesterol-d6 in these compartments can affect its activity or function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholesterol-26,26,26,27,27,27-d6 typically involves the selective deuteration of cholesterol. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the cholesterol molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The product is then purified through various chromatographic techniques to achieve the desired isotopic purity and chemical purity .
Chemical Reactions Analysis
Types of Reactions
Cholesterol-26,26,26,27,27,27-d6 undergoes similar chemical reactions as non-deuterated cholesterol. These reactions include:
Oxidation: Cholesterol can be oxidized to form oxysterols, which are important intermediates in the biosynthesis of bile acids and steroid hormones.
Reduction: Reduction reactions can convert cholesterol into various saturated sterols.
Substitution: Cholesterol can undergo substitution reactions, particularly at the hydroxyl group, to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for esterification and etherification reactions.
Major Products
The major products formed from these reactions include oxysterols, saturated sterols, and various cholesterol derivatives such as cholesterol esters and ethers .
Scientific Research Applications
Cholesterol-26,26,26,27,27,27-d6 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of cholesterol and its derivatives.
Biology: Employed in studies of cholesterol metabolism and transport within biological systems.
Medicine: Utilized in research on cholesterol-related diseases such as atherosclerosis and cardiovascular diseases.
Industry: Applied in the development of pharmaceuticals and nutraceuticals that target cholesterol metabolism.
Comparison with Similar Compounds
Similar Compounds
Cholesterol-2,2,3,4,4,6-d6: Another deuterated form of cholesterol with deuterium atoms at different positions.
Cholesterol-25,26,26,26,27,27,27-d7: A deuterated cholesterol with seven deuterium atoms.
Cholesteryl-26,26,26,27,27,27-d6 linolenate: A deuterated cholesterol ester.
Uniqueness
Cholesterol-26,26,26,27,27,27-d6 is unique due to its specific deuteration pattern, which makes it particularly useful as an internal standard in mass spectrometry. This specific isotopic labeling allows for precise quantification and tracking of cholesterol and its metabolites in various biological and chemical studies .
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-QSOBUISFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2841306.png)
![(5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2841307.png)

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2841313.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2841316.png)

![6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide](/img/structure/B2841318.png)
![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2841319.png)
![(5E)-3-amino-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2841320.png)
![3-amino-N-[(2-chlorophenyl)methyl]-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2841321.png)


![N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2841327.png)
